molecular formula C19H16NOP B15088448 N-Benzylidene-P,P-diphenylphosphinic amide

N-Benzylidene-P,P-diphenylphosphinic amide

Cat. No.: B15088448
M. Wt: 305.3 g/mol
InChI Key: JLAOYBRAGQKVLX-CAPFRKAQSA-N
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Description

N-Benzylidene-P,P-diphenylphosphinic amide is an organic compound with the molecular formula C19H16NOP. It is known for its unique structure, which includes a benzylidene group attached to a diphenylphosphinic amide moiety. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzylidene-P,P-diphenylphosphinic amide can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with diphenylphosphinic amide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with a purity of ≥97.0% .

Chemical Reactions Analysis

Types of Reactions

N-Benzylidene-P,P-diphenylphosphinic amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives .

Scientific Research Applications

N-Benzylidene-P,P-diphenylphosphinic amide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts

Mechanism of Action

The mechanism of action of N-Benzylidene-P,P-diphenylphosphinic amide involves its interaction with molecular targets through its functional groups. The benzylidene group can participate in π-π interactions, while the diphenylphosphinic amide moiety can form hydrogen bonds and coordinate with metal ions. These interactions enable the compound to exert its effects in various chemical and biological processes .

Comparison with Similar Compounds

N-Benzylidene-P,P-diphenylphosphinic amide can be compared with similar compounds such as:

  • N-(Diphenylphosphinyl)benzaldimine
  • P,P-Diphenyl-N-(phenylmethylene)phosphinic amide
  • N-diphenylphosphoryl-1-phenylmethanimine

These compounds share similar structural features but may differ in their reactivity and applications. This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity .

Properties

Molecular Formula

C19H16NOP

Molecular Weight

305.3 g/mol

IUPAC Name

(E)-N-diphenylphosphoryl-1-phenylmethanimine

InChI

InChI=1S/C19H16NOP/c21-22(18-12-6-2-7-13-18,19-14-8-3-9-15-19)20-16-17-10-4-1-5-11-17/h1-16H/b20-16+

InChI Key

JLAOYBRAGQKVLX-CAPFRKAQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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